![molecular formula C28H43N3O9S B13840975 Glu-6-shogaol-Ala](/img/structure/B13840975.png)
Glu-6-shogaol-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glu-6-shogaol-Ala is a synthetic compound derived from the combination of glutamate, 6-shogaol, and alanine Glutamate is an amino acid that plays a crucial role in neurotransmission, while 6-shogaol is a bioactive compound found in ginger, known for its anti-inflammatory and anticancer properties Alanine is another amino acid involved in protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Ala involves several steps:
Activation of Glutamate: Glutamate is first activated by converting it into glutamyl-tRNA.
Formation of 6-Shogaol: 6-shogaol is prepared by dehydrating 6-gingerol under acidic or thermally catalyzed conditions.
Coupling Reaction: The activated glutamate is then coupled with 6-shogaol and alanine under specific reaction conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted synthesis and ultrasound-assisted catalytic processes can be employed to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Glu-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antidiabetic Effects
Mechanisms of Action:
Glu-6-shogaol-Ala exhibits significant antidiabetic properties. Research indicates that 6-shogaol, the parent compound, has been shown to lower blood glucose levels and improve insulin sensitivity. It achieves this by enhancing glucose uptake in muscle and adipose tissues through the activation of glucose transporters such as GLUT4 and SGLT1 .
Case Studies:
- In a study involving diabetic mice, treatment with 6-shogaol resulted in decreased blood glucose levels and improved pancreatic function . The compound also demonstrated protective effects against oxidative stress in kidney and liver tissues.
- Another investigation revealed that 6-shogaol inhibited α-glucosidase activity, which is crucial for controlling postprandial blood sugar levels .
Table 1: Summary of Antidiabetic Effects of this compound
Cancer Therapeutics
Antitumor Properties:
this compound has shown promise as an anticancer agent. Studies have indicated that 6-shogaol can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting tumor growth .
Mechanisms:
- The compound activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress, thereby reducing cancer cell proliferation .
- It also enhances the expression of genes associated with apoptosis and inhibits key signaling pathways involved in cancer progression .
Case Studies:
- A study highlighted that 6-shogaol could significantly reduce viability in HT1080 fibrosarcoma cells while increasing reactive oxygen species (ROS) production, indicating its potential as a chemotherapeutic agent .
Table 2: Summary of Anticancer Effects of this compound
Study Reference | Cancer Type | Key Findings |
---|---|---|
Colon cancer (HCT-116) | Induced apoptosis; activated Nrf2 signaling | |
Fibrosarcoma (HT1080) | Reduced cell viability; increased ROS production |
Gastrointestinal Health
Protective Effects:
this compound has been investigated for its protective effects on gastrointestinal health. Its ability to enhance intestinal barrier function and modulate inflammatory responses makes it a candidate for treating inflammatory bowel diseases (IBD).
Mechanisms:
Research shows that 6-shogaol can regulate the expression of tight junction proteins, which are crucial for maintaining intestinal integrity . Additionally, it has been found to alleviate symptoms of colitis in animal models by reducing pro-inflammatory cytokines.
Case Studies:
- In a mouse model of dextran sulfate sodium-induced colitis, nanoparticles loaded with 6-shogaol significantly improved symptoms and accelerated wound healing by modulating inflammatory responses .
Table 3: Summary of Gastrointestinal Applications of this compound
Mechanism of Action
The mechanism of action of Glu-6-shogaol-Ala involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects: It reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
Neuroprotective Properties: The compound protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
6-Gingerol: A bioactive compound found in ginger, similar to 6-shogaol but with different chemical properties.
6-Paradol: Another compound found in ginger with similar biological activities.
Uniqueness
Its ability to target multiple pathways and exert various effects makes it a valuable compound for scientific research and potential therapeutic use .
Properties
Molecular Formula |
C28H43N3O9S |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1 |
InChI Key |
LOAGCQITCYBHQE-JISQLEEYSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.